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3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid Documentation Hub

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  • Product: 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid
  • CAS: 379729-09-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid, a specialized organic compound with significant potential in medicinal chemistry and drug development. The doc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid, a specialized organic compound with significant potential in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of its chemical identity, a robust synthetic protocol, and an exploration of its potential biological significance based on the analysis of its structural motifs.

Core Compound Identification and Properties

3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid is a sulfonamide-containing carboxylic acid. The presence of a fluorophenyl group, a sulfonamide linkage, and a benzoic acid moiety suggests its potential as a versatile scaffold for developing targeted therapeutics.

Chemical Identifiers

A definitive CAS (Chemical Abstracts Service) Registry Number for 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid has not been publicly assigned. This typically indicates that the compound is either novel, has been synthesized for internal research purposes without being registered, or has appeared in literature that has not yet been indexed by the CAS registry.[1][2][3][4][5] The absence of a CAS number underscores the importance of relying on other unambiguous identifiers.

IdentifierValueSource
IUPAC Name 3-[(4-fluorophenyl)sulfamoyl]-4-methylbenzoic acidPubChem
Molecular Formula C₁₄H₁₂FNO₄S[6]
Molecular Weight 309.31 g/mol [6]
Monoisotopic Mass 309.04712 Da[6]
SMILES CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)F[6]
InChI InChI=1S/C14H12FNO4S/c1-9-2-3-10(14(17)18)8-13(9)21(19,20)16-12-6-4-11(15)5-7-12/h2-8,16H,1H3,(H,17,18)[6]
InChIKey MTXSWENEFRJQMW-UHFFFAOYSA-N[6]
Predicted Physicochemical Properties

The following properties are computationally predicted and provide a baseline for understanding the compound's behavior in experimental settings.

PropertyPredicted ValueNotes
XlogP 2.4[6]
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 3

Strategic Synthesis Protocol

The synthesis of 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid can be logically approached through a two-step process, starting from the commercially available 4-methyl-3-sulfamoylbenzoic acid. This strategy is based on established methods for the synthesis of N-aryl sulfonamides.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation p_Toluic_Acid p-Toluic Acid Sulfonyl_Chloride 4-Methyl-3-(chlorosulfonyl)benzoic Acid p_Toluic_Acid->Sulfonyl_Chloride ClSO3H Chlorosulfonic_Acid Chlorosulfonic Acid Target_Compound 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid Sulfonyl_Chloride->Target_Compound Pyridine 4_Fluoroaniline 4-Fluoroaniline

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Workflow

This protocol is designed to be self-validating by including in-process checks and purification steps to ensure the integrity of the final product.

Step 1: Synthesis of 4-Methyl-3-(chlorosulfonyl)benzoic Acid

  • Rationale: The initial step involves the chlorosulfonation of p-toluic acid. Chlorosulfonic acid is a powerful reagent for introducing the sulfonyl chloride group onto the aromatic ring. The reaction is directed by the existing methyl and carboxylic acid groups.

  • Protocol:

    • In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

    • Carefully add chlorosulfonic acid (5 equivalents) to the flask and cool the flask in an ice-water bath to 0°C.

    • Slowly add p-toluic acid (1 equivalent) portion-wise to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to 60-70°C and maintain this temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • The solid precipitate, 4-methyl-3-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral and then dry it under vacuum.

Step 2: Synthesis of 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic Acid

  • Rationale: This step involves the formation of the sulfonamide bond by reacting the sulfonyl chloride intermediate with 4-fluoroaniline. Pyridine is used as a base to neutralize the HCl generated during the reaction.

  • Protocol:

    • In a 100 mL round-bottom flask, dissolve the dried 4-methyl-3-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and pyridine.

    • Cool the solution in an ice bath to 0°C.

    • Slowly add a solution of 4-fluoroaniline (1.1 equivalents) in the same solvent to the cooled mixture.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, acidify the mixture with dilute hydrochloric acid.

    • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid.

Characterization and Validation

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -COOH, -SO₂NH-, C-F).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Applications in Drug Discovery

While there is no specific biological data for 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid in the public domain, its structural components are present in numerous biologically active molecules. This allows for an informed discussion of its potential therapeutic applications.

Rationale for Biological Activity

Biological_Activity_Rationale cluster_moieties Key Structural Moieties cluster_activities Potential Biological Activities Target_Compound 3-[(4-Fluorophenyl)sulfamoyl]- 4-methylbenzoic acid Sulfonamide Sulfonamide Group Target_Compound->Sulfonamide Benzoic_Acid Benzoic Acid Moiety Target_Compound->Benzoic_Acid Fluorophenyl 4-Fluorophenyl Group Target_Compound->Fluorophenyl Antimicrobial Antimicrobial Activity Sulfonamide->Antimicrobial Enzyme_Inhibition Enzyme Inhibition (e.g., Carbonic Anhydrase) Sulfonamide->Enzyme_Inhibition Anti_inflammatory Anti-inflammatory Effects Benzoic_Acid->Anti_inflammatory Antifungal Antifungal Benzoic_Acid->Antifungal Enhanced Metabolic Stability Enhanced Metabolic Stability Fluorophenyl->Enhanced Metabolic Stability Improved Binding Affinity Improved Binding Affinity Fluorophenyl->Improved Binding Affinity Anticancer Anticancer Properties Antimicrobial->Anticancer Enzyme_Inhibition->Anticancer

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Protocols & Analytical Methods

Method

Application Note and Detailed Protocol for the Synthesis of 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid

Abstract This document provides a comprehensive, two-step protocol for the laboratory-scale synthesis of 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid, a key building block in medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, two-step protocol for the laboratory-scale synthesis of 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid, a key building block in medicinal chemistry and drug discovery. The synthesis commences with the electrophilic chlorosulfonation of 4-methylbenzoic acid to yield the reactive intermediate, 3-(chlorosulfonyl)-4-methylbenzoic acid. This intermediate is subsequently coupled with 4-fluoroaniline to form the desired N-aryl sulfonamide. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations of the underlying chemical principles, safety precautions, and characterization data.

Introduction and Scientific Background

N-substituted sulfamoylbenzoic acids are a prominent structural motif in a wide array of pharmacologically active compounds. The sulfonamide functional group is a bioisostere of a carboxylic acid and can participate in crucial hydrogen bonding interactions with biological targets. Its incorporation into a benzoic acid scaffold provides a versatile platform for designing enzyme inhibitors and receptor modulators.[1] The target molecule, 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid, combines the rigidity of the benzoic acid core with the specific electronic and steric properties of the 4-fluorophenylsulfamoyl group, making it a valuable intermediate for library synthesis in drug discovery programs.

The synthetic strategy detailed herein is a robust and well-established pathway that leverages fundamental reactions in organic chemistry. The initial step is an electrophilic aromatic substitution, where chlorosulfonic acid serves as both the reagent and solvent to install a chlorosulfonyl group onto the aromatic ring of 4-methylbenzoic acid. The directing effects of the methyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups favor substitution at the 3-position. The subsequent step is a nucleophilic substitution at the sulfonyl chloride by 4-fluoroaniline, a common method for forming stable sulfonamide bonds.[2] This protocol has been designed to be reproducible and scalable for typical laboratory settings.

Synthetic Scheme

The overall two-step synthesis is depicted below.

Synthesis_Scheme p_toluic_acid 4-Methylbenzoic Acid sulfonyl_chloride 3-(Chlorosulfonyl)-4-methylbenzoic acid p_toluic_acid->sulfonyl_chloride Step 1 Chlorosulfonic Acid Δ (Heat) chlorosulfonic_acid ClSO3H fluoroaniline 4-Fluoroaniline final_product 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid sulfonyl_chloride->final_product Step 2 Pyridine, CH2Cl2 0 °C to RT

Caption: Overall synthetic route for 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid.

Experimental Protocols

Materials and Equipment
Reagents & MaterialsGradeSupplier (Example)
4-Methylbenzoic acid≥98%Sigma-Aldrich
Chlorosulfonic acid≥99%Sigma-Aldrich
4-Fluoroaniline≥99%Sigma-Aldrich
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric acid (HCl)37% (concentrated)Fisher Scientific
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Deionized water--
Crushed ice--
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeFisher Scientific

Equipment:

  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Condenser

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step 1: Synthesis of 3-(Chlorosulfonyl)-4-methylbenzoic acid

This procedure is adapted from established methods for the chlorosulfonation of aromatic carboxylic acids.[3][4][5] The reaction must be performed in a well-ventilated fume hood due to the evolution of corrosive HCl gas.

Workflow Diagram:

Step1_Workflow start Start charge_flask Charge flask with chlorosulfonic acid (5 eq.) start->charge_flask cool_flask Cool to 0 °C (ice bath) charge_flask->cool_flask add_reagent Add 4-methylbenzoic acid (1 eq.) portion-wise, maintain T < 10 °C cool_flask->add_reagent heat_reaction Heat reaction to 120-130 °C for 5 hours add_reagent->heat_reaction monitor_reaction Monitor completion (cessation of HCl evolution) heat_reaction->monitor_reaction cool_to_rt Cool to room temperature monitor_reaction->cool_to_rt quench Pour slowly onto crushed ice with stirring cool_to_rt->quench filter_product Filter the precipitate (Buchner funnel) quench->filter_product wash_product Wash with cold deionized water filter_product->wash_product dry_product Dry under vacuum wash_product->dry_product end Obtain 3-(Chlorosulfonyl)-4- methylbenzoic acid dry_product->end

Caption: Workflow for the synthesis of 3-(Chlorosulfonyl)-4-methylbenzoic acid.

Detailed Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a basic solution), add chlorosulfonic acid (41 mL, 0.62 mol, 5.0 eq.).

  • Reagent Addition: Cool the flask in an ice bath to 0 °C. Slowly and portion-wise, add 4-methylbenzoic acid (17.0 g, 0.125 mol, 1.0 eq.) over 30 minutes. The addition is exothermic; maintain the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction: Once the addition is complete, remove the ice bath and slowly heat the reaction mixture in a heating mantle to 120-130 °C. Maintain this temperature for 5 hours. The reaction is considered complete when the evolution of HCl gas subsides.

  • Work-up: Allow the reaction mixture to cool to room temperature. In a separate large beaker (2 L), prepare a slurry of crushed ice and water (approx. 1 kg). Under vigorous stirring, carefully and slowly pour the reaction mixture onto the ice. A white precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The expected product, 3-(chlorosulfonyl)-4-methylbenzoic acid, is a white solid.[6]

Expected Yield: 75-85%. Characterization (Literature):

  • Molecular Weight: 234.66 g/mol [6]

  • Appearance: White solid

Step 2: Synthesis of 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid

This step involves the formation of a sulfonamide bond via the reaction of the sulfonyl chloride intermediate with 4-fluoroaniline in the presence of a non-nucleophilic base.[1][2]

Workflow Diagram:

Step2_Workflow start Start dissolve_amine Dissolve 4-fluoroaniline (1.1 eq.) and pyridine (2.0 eq.) in anhydrous DCM start->dissolve_amine cool_solution Cool to 0 °C (ice bath) dissolve_amine->cool_solution add_sulfonyl_chloride Add solution of 3-(chlorosulfonyl)-4- methylbenzoic acid (1.0 eq.) in DCM dropwise cool_solution->add_sulfonyl_chloride warm_to_rt Allow reaction to warm to room temperature and stir overnight add_sulfonyl_chloride->warm_to_rt monitor_tlc Monitor reaction by TLC warm_to_rt->monitor_tlc acidify Acidify with 2M HCl to pH ~2 monitor_tlc->acidify extract Extract with ethyl acetate (3x) acidify->extract wash_organic Wash combined organic layers with brine extract->wash_organic dry_organic Dry over Na₂SO₄ wash_organic->dry_organic concentrate Concentrate in vacuo dry_organic->concentrate purify Purify by recrystallization or column chromatography concentrate->purify end Obtain 3-[(4-Fluorophenyl)sulfamoyl]- 4-methylbenzoic acid purify->end

Sources

Application

Technical Application Note: HPLC-UV/MS Method Development for 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic Acid

Topic: HPLC Method Development for 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid Document Type: Technical Application Note & Protocol Audience: Analytical Chemists, Pharmaceutical Scientists, and QC Professionals Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid Document Type: Technical Application Note & Protocol Audience: Analytical Chemists, Pharmaceutical Scientists, and QC Professionals

Executive Summary & Analyte Profiling

3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid represents a class of dual-acidic, fluorinated aromatic intermediates often encountered in the synthesis of sulfonylurea antidiabetics or specific anti-inflammatory agents. Developing a robust HPLC method for this compound requires addressing two primary physicochemical challenges:

  • Dual Acidity: The molecule contains a carboxylic acid (

    
    ) and a sulfonamide moiety (
    
    
    
    ).
  • Fluorine-Induced Hydrophobicity: The 4-fluorophenyl group significantly increases lipophilicity compared to non-fluorinated analogues, requiring optimized organic elution strength.

This guide outlines a "First Principles" approach to developing a stability-indicating method, moving from initial scouting to a validated protocol.

Physicochemical Profile
PropertyCharacteristicChromatographic Implication
Core Structure Benzoic Acid + SulfonamideStrong UV absorption (230–254 nm). Potential for peak tailing due to silanol interactions.
Functional Groups -COOH, -SO₂NH-, -F, -CH₃pH Dependent Retention: The -COOH group must be suppressed (protonated) to ensure consistent retention and peak shape.
Polarity AmphiphilicSoluble in MeOH/ACN; poor aqueous solubility at neutral pH.
pKa (Predicted)

(COOH)

(SO₂NH)
Mobile phase pH must be

to keep the acid neutral.

Method Development Strategy (The Logic)

The "Acidic Lock" Principle

For benzoic acid derivatives, operating at a pH near the


 results in "retention time drift" because the analyte splits between ionized and neutral forms.
  • Recommendation: Lock the pH at 2.5 – 3.0 .

  • Why: At pH 2.5, the carboxylic acid is >95% protonated (neutral), maximizing interaction with the C18 stationary phase and minimizing peak splitting.

Stationary Phase Selection
  • Primary Choice (C18): A high-coverage, end-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18) is required to prevent secondary interactions between the acidic protons and free silanols on the silica surface.

  • Alternative Choice (PFP): If separating this compound from des-fluoro impurities (where F is replaced by H), a Pentafluorophenyl (PFP) column provides superior selectivity due to fluorine-fluorine interactions and

    
    -
    
    
    
    stacking.

Experimental Protocols

Protocol A: Stock Solution Preparation
  • Solvent: Methanol (MeOH) is preferred over Acetonitrile (ACN) for solubility of sulfonamides.

  • Concentration: Prepare a 1.0 mg/mL stock solution.

  • Diluent: Dilute working standards to 0.1 mg/mL using 50:50 Mobile Phase A : Mobile Phase B .

    • Critical: Do not inject 100% MeOH solutions if your gradient starts at high aqueous content; this causes "solvent wash-through" and peak distortion.

Protocol B: The Scouting Gradient (Generic)

Use this protocol to determine the elution window.

  • Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV 254 nm (primary), 230 nm (secondary).

Time (min)% Mobile Phase BEvent
0.05Injection
15.095Linear Ramp
20.095Wash
20.15Re-equilibration
25.05End

Data Interpretation:

  • If elution < 5 min: Analyte is too polar. Switch to C8 or reduce initial organic to 2%.

  • If elution > 12 min: Analyte is highly retained (likely due to Fluorine). Increase gradient slope.

Protocol C: Optimized Method (The "Gold Standard")

Based on the structure, the following conditions are optimized for routine analysis and impurity profiling.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Note: Buffer is superior to simple 0.1% acid for reproducibility when analyzing ionizable benzoic acids.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold to stack polar impurities)

    • 2-12 min: 20% → 80% B

    • 12-15 min: 80% B

  • Flow Rate: 1.0 mL/min.

  • Injection Vol: 5 - 10 µL.

  • Detection: UV at 240 nm (Maximal absorption for substituted benzoic acids).

Visualization: Method Development Workflow

MethodDevelopment Start Start: 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid Solubility Step 1: Solubility Check (Dissolve in MeOH) Start->Solubility Scouting Step 2: Scouting Gradient (5-95% ACN, pH 2.7) Solubility->Scouting Decision Check Retention (k') Scouting->Decision EarlyElution k' < 2.0 Too Polar Decision->EarlyElution Elutes < 3 min LateElution k' > 10.0 Too Retained Decision->LateElution Elutes > 15 min GoodRetention 2.0 < k' < 10.0 Ideal Window Decision->GoodRetention Elutes 5-10 min AdjustPolar Decrease Initial Organic or Use C8 Column EarlyElution->AdjustPolar AdjustHydro Increase Slope or Use MeOH LateElution->AdjustHydro Optimize Step 3: Optimization Buffer pH 3.0 (Ammonium Formate) GoodRetention->Optimize AdjustPolar->Scouting AdjustHydro->Scouting Validate Step 4: Validation (Linearity, Accuracy, LOQ) Optimize->Validate

Figure 1: Decision tree for developing HPLC methods for fluorinated sulfonamide-benzoic acid derivatives.

Troubleshooting & Robustness (Expert Insights)

Issue: Peak Tailing (> 1.5)
  • Cause: Secondary interactions between the carboxylic acid and residual silanols on the column stationary phase.

  • Solution:

    • Ensure the column is "End-capped" (e.g., "Eclipse" or "BEH" designation).

    • Increase buffer ionic strength (from 10mM to 25mM Ammonium Formate).

    • Do not increase pH above 4.0, as partial ionization will cause severe peak broadening.

Issue: "Ghost" Peaks
  • Cause: Sulfonamides can degrade or precipitate if the sample diluent is too aqueous.

  • Solution: Ensure the sample diluent contains at least 30% organic solvent. Use an amber vial if the fluorinated ring is light-sensitive (common with halogenated aromatics).

Issue: Separation from Des-Fluoro Impurity
  • Scenario: You observe a shoulder on the main peak.

  • Solution: The fluorinated compound is more hydrophobic. Switch to a PFP (Pentafluorophenyl) column. The fluorine-fluorine interaction will selectively retain the target analyte longer than the des-fluoro impurity, increasing resolution.

References

  • PubChem. (n.d.). 3-[(4-fluorophenyl)sulfamoyl]-4-methylbenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General grounding for gradient scouting protocols).
  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Retrieved from [Link]

  • McPolin, O. (2009). Validation of Analytical Methods for Pharmaceutical Analysis. Mourne Training Services. (Reference for linearity and accuracy limits).
  • Agilent Technologies. (2020). Strategies for the Separation of Acidic Compounds by HPLC. Application Note. Retrieved from [Link] (General reference for low pH method development on Zorbax columns).

Sources

Method

Application Note: Solubility Profiling of 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic Acid

This Application Note and Protocol guide addresses the solubility determination and thermodynamic modeling of 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid (CAS: 379729-09-6). As specific, peer-reviewed quantitative...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide addresses the solubility determination and thermodynamic modeling of 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid (CAS: 379729-09-6).

As specific, peer-reviewed quantitative solubility data for this compound is not currently available in the open scientific literature, this guide serves as a definitive protocol for researchers to generate this critical data. It synthesizes established methodologies (Shake-Flask, HPLC) with predictive insights based on the compound's structural analogs (sulfonamides and benzoic acid derivatives).

Compound Profile & Physicochemical Context

To design an effective solubility study, we must first understand the solute's molecular architecture.

  • Compound Name: 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid[1][2][3]

  • CAS Number: 379729-09-6[3]

  • Molecular Formula:

    
    [1][2][4]
    
  • Molecular Weight: 309.31 g/mol

  • Structural Analysis:

    • Hydrophilic Domains: The carboxylic acid group (-COOH) and the sulfonamide moiety (

      
      ) act as strong hydrogen bond donors and acceptors.
      
    • Hydrophobic Domains: The central toluene ring and the terminal 4-fluorophenyl ring contribute to lipophilicity.

    • Acidity: The carboxylic acid typically has a pKa

      
       4.0–4.5. The sulfonamide proton is also weakly acidic (pKa 
      
      
      
      10).
Predictive Solubility Behavior

Based on the "Like Dissolves Like" principle and structural analogs (e.g., 4-methylbenzoic acid, sulfonamide diuretics), we can predict the following solubility hierarchy:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMF, DMSO, NMP High Strong dipole-dipole interactions; disruption of intermolecular H-bonds in the crystal lattice.
Short-Chain Alcohols Methanol, Ethanol Moderate to High Hydrogen bonding capability matches the solute's functional groups.
Esters/Ketones Ethyl Acetate, Acetone Moderate Dipole interactions; good for crystallization/purification.
Non-Polar Hexane, Heptane Very Low Lack of specific interactions to overcome crystal lattice energy.
Water Water Low (pH dependent) Low at neutral pH; increases significantly at pH > 5.5 due to ionization of the carboxylate.

Experimental Protocol: Solubility Determination

Objective: To accurately determine the mole fraction solubility (


) of the target compound in pure organic solvents across a temperature range (e.g., 278.15 K to 323.15 K).
Phase 1: Materials & Apparatus
  • Solute: 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid (Purity

    
     98% by HPLC).
    
  • Solvents: HPLC Grade or Analytical Reagent (AR) grade (purity

    
     99.5%). Dried over molecular sieves if analyzing water sensitivity.
    
  • Apparatus:

    • Jacketed glass equilibrium cells (50 mL) or screw-cap vials (for smaller scale).

    • Thermostatic water bath (Control accuracy

      
       0.05 K).
      
    • Magnetic stirrers.

    • Syringe filters (0.45

      
      m PTFE – Hydrophobic for organic solvents).
      
    • HPLC System (UV Detector).

Phase 2: The Shake-Flask Method (Workflow)

The following diagram illustrates the critical path for validated solubility measurement.

SolubilityProtocol Start Start: Weigh Excess Solute Mix Add Solvent (10-20 mL) Create Saturated Suspension Start->Mix Equilibrate Equilibrate at T (e.g., 298.15 K) Stirring: 24-48 Hours Mix->Equilibrate Equilibrate->Equilibrate Check for Solid Phase (Must remain present) Settle Stop Stirring Allow Phase Separation (2-4 hrs) Equilibrate->Settle Ensure Constant T Sample Extract Supernatant Filter (0.45 µm PTFE) Settle->Sample Isothermal Sampling Dilute Gravimetric Dilution (Prevent Precipitation) Sample->Dilute Immediate Analyze Quantify via HPLC-UV (Triplicate Injection) Dilute->Analyze Calc Calculate Mole Fraction (x) Analyze->Calc

Caption: Standardized Shake-Flask Workflow for Solubility Determination.

Phase 3: Analytical Method (HPLC-UV)

Due to the aromatic nature of the compound, UV detection is highly sensitive.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5

    
    m).
    
  • Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid).

    • Note: Acid is required to suppress the ionization of the benzoic acid group, ensuring a sharp peak and consistent retention time.

    • Ratio: Start with 50:50 isocratic; adjust based on retention (Target

      
      ).
      
  • Wavelength (

    
    ):  Determine via scan (Likely 254 nm or 270 nm).
    
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10

    
    L.
    

Data Analysis & Thermodynamic Modeling

Once the concentration is determined (in molarity or mg/mL), it must be converted to mole fraction solubility (


)  for thermodynamic modeling.
Step 1: Calculation of Mole Fraction ( )


Where:
  • 
    : Mass of solute (g)
    
  • 
    : Mass of solvent (g)
    
  • 
    : Molecular weight of solute (309.31  g/mol )
    
  • 
    : Molecular weight of solvent
    
Step 2: Thermodynamic Correlation

To validate the data and allow for interpolation, fit the experimental points to the Modified Apelblat Equation . This is the standard model for non-ideal solutions of solids in liquids.

The Modified Apelblat Equation:



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (Kelvin).[5][6][7]
    
  • 
    : Empirical model parameters derived via multiple linear regression.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy of solution and activity coefficients;
      
      
      accounts for the temperature dependence of the enthalpy of fusion.
Step 3: Dissolution Thermodynamics (van't Hoff Analysis)

To understand the driving forces (Enthalpy vs. Entropy), use the van't Hoff equation:



  • Plot

    
     vs 
    
    
    
    .
  • Slope:

    
     (Enthalpy of solution).
    
  • Intercept:

    
     (Entropy of solution).
    
  • Gibbs Free Energy:

    
    .
    

Interpretation Guide:

  • Positive

    
    :  Endothermic process (Solubility increases with Temperature). Expected for this compound.
    
  • Positive

    
    :  Disorder increases upon dissolution.
    

References

  • Shake-Flask Method Standard: ASTM E1148-02, Standard Test Method for Measurements of Aqueous Solubility. (Adapted for organic solvents).[6][8][9][10]

  • Apelblat Model Source: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Analogous Compound Study (Sulfonamides): Sha, O., et al. (2021). Solubility and Thermodynamic Modeling of Sulfadiazine in Twelve Pure Solvents at Various Temperatures. Journal of Chemical & Engineering Data, 66(1), 789–798. Link

  • Analogous Compound Study (Benzoic Acid Derivatives): Zhang, Y., et al. (2015). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.[6][8] Journal of Chemical & Engineering Data, 60(10), 2869–2876. Link

  • General Protocol Guide: Jouyban, A. (2010).

Sources

Application

Application Note: Chemoselective Esterification of 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic Acid

This comprehensive Application Note and Protocol guide details the esterification of 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid . It is designed for researchers requiring high-purity synthesis with strict chemose...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note and Protocol guide details the esterification of 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid . It is designed for researchers requiring high-purity synthesis with strict chemoselectivity control.

Executive Summary & Molecule Analysis

The target molecule, 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid (hereafter referred to as Compound A ), presents a classic chemoselectivity challenge in organic synthesis. It contains two acidic protons with distinct pKa values:

  • Carboxylic Acid (COOH): pKa

    
     4.2 (Primary site for esterification).
    
  • Sulfonamide (SO

    
    NH):  pKa 
    
    
    
    9.5–10.5 (Secondary acidic site).

The Core Challenge: Standard base-promoted alkylation (e.g., Alkyl Halide +


) poses a high risk of N-alkylation  at the sulfonamide position, leading to impurities that are difficult to separate.

The Solution: This guide prioritizes Acid-Mediated Protocols (Fischer Esterification and Acyl Chloride activation). These methods protonate the reaction medium, rendering the sulfonamide nitrogen non-nucleophilic and ensuring exclusive O-alkylation of the carboxyl group.

Structural Analysis & Reactivity Profile
FeatureChemical MoietyReactivity ConcernMitigation Strategy
Target Site Carboxylic Acid (C-1)Sterically accessibleActivate via protonation or acyl chloride.
Sensitive Site Sulfonamide NitrogenNucleophilic under basic conditionsAvoid bases. Maintain acidic pH to keep N-H protonated.
Steric Bulk Methyl Group (C-4)Ortho to SulfamoylMinimal impact on C-1 COOH, but dictates solubility.
Solubility Hydrophobic CorePoor water solubilityUse polar organic solvents (MeOH, DMF, THF).

Reaction Pathway & Logic (Visualization)

The following diagram illustrates the competing pathways. The Blue Path represents the recommended acid-catalyzed route, while the Red Path highlights the side-reaction risk under basic conditions.

ReactionPathways Start Starting Material (Compound A) AcidCond Acidic Conditions (H2SO4 or SOCl2) Start->AcidCond BaseCond Basic Conditions (K2CO3 + R-X) Start->BaseCond Intermed Activated Carboxyl (Oxonium/Acyl Chloride) AcidCond->Intermed Protonation/Activation Product Target Ester (O-Alkylation) BaseCond->Product Competing Reaction SideProd Impurity: N-Alkyl Sulfonamide (N-Alkylation) BaseCond->SideProd Deprotonation of N-H Intermed->Product + Alcohol (ROH)

Figure 1: Chemoselectivity map showing the necessity of acidic conditions to avoid N-alkylation side products.

Experimental Protocols

Protocol A: Fischer Esterification (Primary Method)

Best for: Methyl and Ethyl esters. High throughput, cost-effective, and scalable.[1]

Mechanism: Acid-catalyzed equilibrium reaction. The excess alcohol serves as both reactant and solvent to drive the equilibrium toward the ester.

Reagents & Equipment[2][3][4]
  • Compound A: 1.0 equiv (e.g., 10.0 g)

  • Alcohol (MeOH or EtOH): 20–30 volumes (Solvent/Reactant)

  • Sulfuric Acid (H

    
    SO
    
    
    
    , conc.):
    0.5–1.0 equiv (Catalyst)
  • Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl

    
    ).
    
Step-by-Step Procedure
  • Setup: Charge a dry round-bottom flask with Compound A (10 g).

  • Solvation: Add Methanol (anhydrous, 200 mL). Stir to create a suspension.

  • Catalyst Addition: Slowly add concentrated H

    
    SO
    
    
    
    (1.0 mL) dropwise.
    • Note: An exotherm may occur. Ensure the sulfonamide does not precipitate out.

  • Reflux: Heat the mixture to reflux (65°C for MeOH) with stirring.

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 1:1) or HPLC. The starting material (COOH) is more polar than the product (Ester).

    • Duration: Typically 4–12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~20% of the original volume under reduced pressure.

    • Pour the residue into ice-cold water (200 mL) with vigorous stirring. The ester should precipitate as a solid.

  • Purification:

    • Filter the solid.

    • Wash with saturated NaHCO

      
       (to remove trace acid) and then water.
      
    • Recrystallization: If necessary, recrystallize from hot Ethanol/Water or Ethyl Acetate/Hexane.

Protocol B: Thionyl Chloride Activation (Acyl Chloride Method)

Best for: Sterically hindered alcohols or when Fischer esterification conversion is low.

Mechanism: Conversion of carboxylic acid to acid chloride, followed by nucleophilic attack by the alcohol.

Reagents
  • Compound A: 1.0 equiv

  • Thionyl Chloride (SOCl

    
    ):  3.0–5.0 equiv
    
  • Solvent: Toluene or DCM (optional, can use neat SOCl

    
     if scale permits)
    
  • Alcohol (ROH): 1.5 equiv (added in Step 2)

Step-by-Step Procedure
  • Activation: In a fume hood, suspend Compound A in dry Toluene (10 volumes).

  • Chlorination: Add SOCl

    
      dropwise. Add a catalytic amount of DMF (1–2 drops) to accelerate the reaction.
    
  • Heating: Heat to reflux (80–110°C) for 2–3 hours.

    • Observation: Gas evolution (SO

      
       and HCl) indicates reaction progress. The solution should become clear.
      
  • Evaporation: Evaporate the solvent and excess SOCl

    
    completely under vacuum. (Co-evaporate with toluene twice to remove trace HCl).
    
    • Intermediate: You now have the crude Acid Chloride.

  • Esterification: Dissolve the residue in dry DCM or THF. Add the target Alcohol (1.5 equiv) and a mild base like Pyridine (1.1 equiv) or Triethylamine to scavenge the liberated HCl.

    • Critical: Keep temperature at 0°C during addition to prevent side reactions.

  • Workup: Wash organic layer with 1N HCl (to remove pyridine), then NaHCO

    
    , then Brine. Dry over MgSO
    
    
    
    and concentrate.

Analytical Validation & Quality Control

To ensure the protocol was successful and chemoselectivity was maintained, use the following validation criteria.

NMR Spectroscopy ( H-NMR in DMSO-d )
  • Loss of COOH: The broad singlet at

    
     12.0–13.0 ppm (COOH) must be absent .
    
  • Appearance of Ester: Look for a sharp singlet (if Methyl ester) at

    
     ~3.8–3.9 ppm.
    
  • Retention of Sulfonamide: The Sulfonamide N-H proton should be visible as a singlet around

    
     10.0–11.0 ppm.
    
    • Diagnostic: If N-alkylation occurred, the N-H peak will disappear, and the N-alkyl group signals will appear.

HPLC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Shift: The Ester will have a significantly higher retention time (more hydrophobic) than the Acid parent.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion (Equilibrium)Use Protocol B (Acid Chloride) or add a molecular sieve trap to Protocol A to remove water.
N-Alkylation Observed Basic conditions presentEnsure no strong bases (NaH, K2CO3) are used. If using Protocol B, ensure Pyridine is added slowly and cold.
Hydrolysis during Workup pH too high/lowAvoid strong base washes. Use dilute NaHCO

and process quickly.
Sticky Solid/Oil Solvent entrapmentTriturate the crude product with cold Hexane or Diethyl Ether to induce crystallization.

References

  • PubChem. (n.d.). 3-[(4-fluorophenyl)sulfamoyl]-4-methylbenzoic acid.[5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Kalinin, V. et al. (2019).[6] Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Journal of Cheminformatics. Retrieved from [Link]

    • Context: Validates the pKa difference between COOH and Sulfonamide, supporting the chemoselectivity str
  • Context: Discusses the risks of N-alkyl
  • Context: Provides physical property baselines for similar sulfamoyl-benzoic acid scaffolds.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature for sulfonamide coupling with fluorophenyl amines

Topic: Reaction Temperature Optimization for Fluorophenyl Amines Ticket ID: #RXN-OPT-F-AMINE Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Temperature Optimization for Fluorophenyl Amines

Ticket ID: #RXN-OPT-F-AMINE Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Mission Statement

You are encountering sluggish reactivity or low yields when coupling sulfonyl chlorides with fluorophenyl amines (fluoroanilines). This is a known kinetic bottleneck caused by the electron-withdrawing nature of fluorine.[1] This guide moves beyond standard "room temperature" protocols to provide a thermodynamic and kinetic optimization strategy specifically for deactivated nucleophiles.

Module 1: The Kinetic Threshold (Why Standard Protocols Fail)

Q: Why is my reaction stalling at Room Temperature (RT) even though the starting materials are soluble?

A: You are fighting the Inductive Effect (-I) .[1] Standard sulfonylation protocols assume a generic aniline nucleophilicity.[1] However, fluorine is highly electronegative.[1] When attached to the aniline ring, it pulls electron density away from the nitrogen lone pair, drastically reducing its nucleophilicity (ability to attack the sulfur center).

  • The Data: Aniline has a conjugate acid pKa of ~4.[1]6. Para-fluoroaniline drops to ~4.65, but ortho-fluoroaniline (2-fluoroaniline) is significantly more deactivated and sterically encumbered.[1]

  • The Consequence: At

    
    , the activation energy (
    
    
    
    ) required to form the tetrahedral intermediate is often not met. The reaction isn't "stalled"; it is proceeding at a glacial pace that competes poorly with background moisture hydrolysis.[1]

Scientist’s Insight: If you are using ortho-fluoroaniline, steric hindrance adds a second barrier.[1] You cannot rely on RT stirring alone; you must input thermal energy to cross the


 threshold.[1]
Module 2: The Hydrolysis Trap (Troubleshooting High Temps)

Q: I increased the temperature to


 to force the reaction, but the sulfonyl chloride disappeared and I isolated sulfonic acid (hydrolysis product). What went wrong? 

A: You triggered a Competitive Kinetics Failure . Raising the temperature increases the rate of both the desired aminolysis and the undesired hydrolysis.

  • The Mechanism: Sulfonyl chlorides are moisture-sensitive.[1] At high temperatures (

    
    ), trace water in your solvent (even "anhydrous" grades) attacks the sulfur atom faster than your deactivated fluoroaniline can.
    
  • The Fix: You need a Catalytic Bridge , not just heat.

Recommendation: Instead of blasting the reaction with heat immediately, use DMAP (4-Dimethylaminopyridine) . DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt.[1] This intermediate is much more electrophilic than the chloride, allowing the deactivated fluoroaniline to attack it at lower temperatures (


), bypassing the high-temp hydrolysis risk.
Module 3: The Optimization Matrix

Use this table to select your starting conditions based on your specific substrate.

Substrate TypeElectronic StateSteric StateRecommended Temp (

)
Catalyst Strategy
4-Fluoroaniline DeactivatedAccessible

Pyridine (solvent) usually sufficient.[1]
3-Fluoroaniline Strongly DeactivatedAccessible

10 mol% DMAP required.[1]
2-Fluoroaniline DeactivatedHindered

(Ramp)
20 mol% DMAP + High conc.[1] (1M).
Poly-fluorinated "Cold" (Inert) VariableReflux (DCE/THF)Consider Sulfonyl Fluorides (SuFEx).
Module 4: The "Thermal Ramp" Protocol (Gold Standard)

Do not place your flask directly into a hot oil bath.[1] This "thermal shock" favors side reactions.[1] Use this self-validating protocol.

Reagents:

  • Sulfonyl Chloride (1.1 - 1.2 equiv)[1]

  • Fluorophenyl amine (1.0 equiv)

  • Solvent: Anhydrous DCM (for

    
    ) or 1,2-Dichloroethane (DCE) (for 
    
    
    
    ).
  • Base: Pyridine (3.0 equiv) or TEA (3.0 equiv) + DMAP (0.1 equiv).

Step-by-Step Methodology:

  • The "Cold" Mix: Dissolve the amine, base, and DMAP in the solvent under Nitrogen/Argon. Cool to

    
    .
    
  • Controlled Addition: Add the Sulfonyl Chloride dropwise. Why? This controls the exotherm and prevents local concentration spikes that lead to bis-sulfonylation.[1]

  • The Equilibrium Check: Stir at

    
     for 15 minutes, then warm to RT.
    
  • The Thermal Ramp:

    • Take a TLC/LCMS aliquot at 1 hour (RT).[1]

    • If <10% conversion: Heat to

      
      .
      
    • If still sluggish after 2 hours: Increase to

      
       (requires DCE/THF).[1]
      
  • Quench: Once complete, quench with 1M HCl (aq) to remove excess pyridine/DMAP before extraction.

Visualizing the Logic
Figure 1: The Optimization Decision Tree

Caption: A logical flow for troubleshooting reaction stalling versus impurity formation during sulfonylation.

OptimizationTree Start Start: Reaction at RT (1 hr) Check Check LCMS/TLC Start->Check NoRxn < 10% Conversion (SM Remaining) Check->NoRxn SM Intact Hydrolysis Sulfonyl Chloride Gone Sulfonic Acid Present Check->Hydrolysis SM Consumed Good > 50% Product Check->Good Product Forming AddDMAP Add 10 mol% DMAP Heat to 40°C NoRxn->AddDMAP DrySolvent CRITICAL FAILURE: Use Fresh Anhydrous Solvent low T (0°C addition) Hydrolysis->DrySolvent Continue Continue to Completion Good->Continue Force Still Low Yield? Switch to DCE, Heat to 60°C AddDMAP->Force If fails

[1]

References
  • BenchChem. (2025).[1][2] Troubleshooting common issues in sulfonamide bond formation. Retrieved from

  • Organic Chemistry Portal. (n.d.).[1] Sulfonamide Synthesis by S-N Coupling: Recent Literature and Protocols. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines: Sterics and Electronics.[1] Retrieved from

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: 4-Fluoroaniline (CID 9731).[1][3] Retrieved from

  • De Luca, L., & Giacomelli, G. (2008).[4] An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids.[1][4] Journal of Organic Chemistry.[1][5] (Cited via Organic Chemistry Portal).

Sources

Reference Data & Comparative Studies

Validation

Illuminating Molecular Architecture: A Comparative Guide to the 1H NMR Spectral Analysis of 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. It is the foundational step that dictates a compound's journey from a laboratory curiosi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. It is the foundational step that dictates a compound's journey from a laboratory curiosity to a potential therapeutic agent. Among the arsenal of analytical techniques available to the modern chemist, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an unparalleled tool for mapping the intricate connectivity of atoms within a molecule.

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid, a compound of interest in medicinal chemistry. We will dissect the spectrum, correlating every peak and splitting pattern to the molecule's unique structural features. Beyond a mere interpretation, this guide will delve into the causality behind the observed chemical shifts and coupling constants, grounding the analysis in fundamental NMR principles.

Furthermore, we will objectively compare the insights gleaned from 1H NMR with those from other powerful analytical techniques, namely Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. This comparative approach will equip researchers, scientists, and drug development professionals with a holistic understanding of how these techniques synergistically contribute to the comprehensive characterization of a novel compound.

The Subject of Our Investigation: 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid

Before delving into the spectral analysis, let us first visualize the molecular structure of our subject compound. This will provide the necessary framework for interpreting the forthcoming NMR data.

Figure 1. Molecular structure of 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid.

Deciphering the Code: 1H NMR Spectral Analysis

The 1H NMR spectrum of a molecule provides a wealth of information through three key parameters for each proton signal: the chemical shift (δ), the integration, and the multiplicity (splitting pattern).

Predicted 1H NMR Spectrum

Predicted 1H NMR Data (400 MHz, DMSO-d6)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a~13.0Singlet (broad)1HCOOH
H-b~10.5Singlet (broad)1HSO2NH
H-c~8.2Doublet1HH-2 (Benzoic acid ring)
H-d~7.8Doublet of doublets1HH-6 (Benzoic acid ring)
H-e~7.4Doublet1HH-5 (Benzoic acid ring)
H-f~7.2Triplet (apparent)2HH-2'/H-6' (Fluorophenyl ring)
H-g~7.1Triplet (apparent)2HH-3'/H-5' (Fluorophenyl ring)
H-h~2.5Singlet3HCH3
In-Depth Interpretation
  • The Acidic and Sulfonamide Protons (H-a and H-b): The protons of the carboxylic acid and the sulfonamide are the most deshielded, appearing far downfield. Their chemical shifts are highly dependent on solvent and concentration due to hydrogen bonding.[1] In a polar aprotic solvent like DMSO-d6, these protons are expected to be observable as broad singlets. Their broad nature is a result of chemical exchange with residual water and quadrupole broadening from the adjacent nitrogen atom for the sulfonamide proton.

  • The Benzoic Acid Ring Protons (H-c, H-d, H-e): This trisubstituted benzene ring presents a complex but interpretable splitting pattern.

    • H-c (H-2): This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the also electron-withdrawing sulfamoyl group. This cumulative deshielding effect places it at the lowest field among the aromatic protons of this ring. It is split only by H-6, resulting in a doublet.

    • H-d (H-6): This proton is ortho to the sulfamoyl group and meta to the carboxylic acid group. It experiences coupling from both H-2 (meta coupling, small J value) and H-5 (ortho coupling, larger J value), resulting in a doublet of doublets.

    • H-e (H-5): This proton is ortho to the methyl group, which is weakly electron-donating, and meta to the sulfamoyl group. It is coupled to H-6 (ortho coupling), appearing as a doublet.

  • The 4-Fluorophenyl Ring Protons (H-f and H-g): This symmetrically para-disubstituted ring gives rise to what appears as two triplets.

    • H-f (H-2'/H-6'): These protons are ortho to the electron-withdrawing sulfonamide group and meta to the fluorine atom. They will be deshielded and appear as a doublet of doublets, which can sometimes appear as an apparent triplet due to similar coupling constants.

    • H-g (H-3'/H-5'): These protons are ortho to the fluorine atom and meta to the sulfonamide group. The fluorine atom's influence and the coupling to the adjacent protons will also result in a complex multiplet, often appearing as an apparent triplet.

  • The Methyl Protons (H-h): The protons of the methyl group are attached to an aromatic ring, making them benzylic. They typically resonate in the range of 2.0-3.0 ppm.[2] As there are no adjacent protons, this signal appears as a sharp singlet.

A Broader Perspective: Comparison with Other Analytical Techniques

While 1H NMR is a cornerstone of structural elucidation, a comprehensive characterization relies on the convergence of data from multiple analytical techniques.

Compound 3-[(4-Fluorophenyl)sulfamoyl] -4-methylbenzoic acid NMR 1H NMR Spectroscopy Compound->NMR Provides detailed proton environment and connectivity FTIR FT-IR Spectroscopy Compound->FTIR Identifies functional groups present MS Mass Spectrometry Compound->MS Determines molecular weight and fragmentation XRay X-ray Crystallography Compound->XRay Provides definitive 3D structure in solid state

Figure 2. Complementary analytical techniques for structural elucidation.

FT-IR Spectroscopy

FT-IR spectroscopy excels at identifying the functional groups present in a molecule. For our target compound, we would expect to see characteristic absorption bands for:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm-1.

  • N-H stretch (sulfonamide): A band around 3300-3200 cm-1.[3]

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700 cm-1.

  • S=O stretches (sulfonamide): Two strong bands, one asymmetric (around 1350 cm-1) and one symmetric (around 1160 cm-1).[3]

  • C-F stretch: A strong band in the region of 1250-1000 cm-1.

While FT-IR confirms the presence of these key functional groups, it does not provide information about their connectivity, which is the strength of NMR.

Mass Spectrometry

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its fragmentation pattern. For 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid (C14H12FNO4S), the expected molecular weight is approximately 325.31 g/mol . The mass spectrum would likely show a prominent molecular ion peak. Fragmentation patterns could reveal the loss of the carboxylic acid group (-COOH), the fluorophenyl group, or cleavage of the sulfonamide bond, further corroborating the proposed structure.[4][5]

X-ray Crystallography

For crystalline solids, single-crystal X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice.[6] It would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the structure. However, this technique requires a suitable single crystal, which is not always obtainable.

Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
1H NMR Spectroscopy Detailed proton environments, connectivity through spin-spin coupling, stereochemistry.Non-destructive, provides rich structural detail in solution.Requires soluble sample, can have complex spectra for large molecules.
FT-IR Spectroscopy Presence of functional groups.Fast, simple, requires small sample amount.Provides limited information on molecular connectivity.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high resolution MS.Fragmentation can be complex to interpret, does not provide stereochemical information.
X-ray Crystallography Definitive 3D molecular structure in the solid state.Unambiguous structural determination.Requires a suitable single crystal, structure in solid state may differ from solution.

Experimental Protocols

1. 1H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6). Add a small amount of a reference standard, such as tetramethylsilane (TMS).

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the 1H NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals and determine the chemical shifts relative to the reference standard.

2. FT-IR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the solid on the ATR crystal.

  • Data Acquisition: Acquire the spectrum over the desired range (typically 4000-400 cm-1).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

3. Mass Spectrometry (Electrospray Ionization - ESI)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in either positive or negative ion mode.

  • Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern.

Conclusion

The structural elucidation of 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid serves as an excellent case study to illustrate the power and intricacies of 1H NMR spectroscopy. Through a careful analysis of chemical shifts, integration, and coupling patterns, a detailed picture of the proton environments and their connectivity can be constructed. This guide has demonstrated how to systematically interpret the predicted 1H NMR spectrum of this molecule, grounding the analysis in established principles of NMR theory.

Furthermore, by comparing the information obtained from 1H NMR with that from FT-IR, mass spectrometry, and X-ray crystallography, we have highlighted the synergistic nature of modern analytical techniques. While 1H NMR provides an unparalleled view of the molecular framework in solution, the other techniques offer complementary and confirmatory evidence, leading to a comprehensive and unambiguous structural assignment. For researchers in drug discovery and development, a proficient understanding and strategic application of these techniques are indispensable for advancing new chemical entities from concept to clinic.

References

  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson.
  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15.
  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871.
  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Elyashberg, M., Williams, A., & Martin, G. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(4), 1371–1383.
  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... Retrieved from [Link]

  • YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • YouTube. (2022, October 24). dihedral angles, J-values, & the Karplus equation. Retrieved from [Link]

  • PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). APPENDIX 2. Retrieved from [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorophenyl Sulfamoyl Benzoic Acids

An In-Depth Technical Guide Introduction In the landscape of modern drug discovery and development, the sulfamoyl benzoic acid scaffold is a cornerstone for designing potent therapeutics, most notably diuretics like furo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction

In the landscape of modern drug discovery and development, the sulfamoyl benzoic acid scaffold is a cornerstone for designing potent therapeutics, most notably diuretics like furosemide and torsemide. The introduction of a fluorophenyl moiety to this core structure presents a compelling strategy for modulating pharmacokinetic and pharmacodynamic properties. Understanding the mass spectrometric behavior of these novel fluorophenyl sulfamoyl benzoic acids is paramount for their analytical characterization, metabolite identification, and impurity profiling.

This guide provides a comprehensive analysis of the predicted electrospray ionization (ESI) mass spectrometry fragmentation patterns of fluorophenyl sulfamoyl benzoic acids. As direct literature on this specific chemical class is nascent, this guide synthesizes established fragmentation principles from closely related structures—aromatic sulfonamides, benzoic acids, and marketed drugs—to provide a robust, predictive framework for researchers. We will explore the key fragmentation pathways in both positive and negative ionization modes, offer a comparative analysis with related compounds, and provide actionable experimental protocols.

The Logic of Fragmentation: Predicting Pathways in ESI-MS/MS

The fragmentation of fluorophenyl sulfamoyl benzoic acids is governed by the chemical nature of its three core components: the fluorophenyl ring, the sulfonamide linker, and the benzoic acid group. The ionization state (positive or negative) dictates which functional group will likely bear the charge and, consequently, directs the subsequent fragmentation cascade.

Positive Ion Mode (ESI+) Fragmentation

In positive ion mode, protonation is expected to occur on the nitrogen atom of the sulfonamide group or the carbonyl oxygen of the carboxylic acid. The resulting [M+H]+ ion undergoes collision-induced dissociation (CID) through several key pathways.

A hallmark of aromatic sulfonamide fragmentation is the rearrangement-mediated loss of sulfur dioxide (SO2), a neutral loss of 64 Da.[1][2] This process is often promoted by electron-withdrawing groups on the aromatic ring, a role the fluorine atom is expected to play.[1][2] The primary fragmentation pathways are hypothesized as follows:

  • Loss of SO2: A rearrangement reaction leading to the extrusion of SO2 is a common and diagnostic fragmentation for aromatic sulfonamides.[1]

  • Cleavage of the Sulfonamide Bond: The C-S and S-N bonds of the sulfonamide linker are susceptible to cleavage.

    • C-S Bond Cleavage: This would result in the formation of a fluorophenylsulfonamide fragment and a benzoic acid radical cation.

    • S-N Bond Cleavage: This cleavage can lead to the formation of a fluorophenylsulfonyl cation and a neutral aminobenzoic acid, or a protonated aminobenzoic acid and a neutral fluorophenylsulfonyl radical. A characteristic ion for many sulfonamides is observed at m/z 156, corresponding to the 4-aminobenzenesulfonamide structure; by analogy, related cleavages are expected here.[3]

  • Loss of Water and CO: The carboxylic acid moiety can undergo fragmentation through the loss of water (H2O) and subsequently carbon monoxide (CO).

G M_H [M+H]+ M_H_SO2 [M+H - SO2]+ M_H->M_H_SO2 - SO2 (64 Da) M_H_H2O [M+H - H2O]+ M_H->M_H_H2O - H2O (18 Da) Fragment_A Fluorophenylsulfonyl cation M_H->Fragment_A S-N Cleavage Fragment_B Aminobenzoic acid cation M_H->Fragment_B C-S Cleavage

Caption: Predicted ESI+ fragmentation of fluorophenyl sulfamoyl benzoic acids.

Negative Ion Mode (ESI-) Fragmentation

Negative ion mode is often highly sensitive for acidic molecules like these. Deprotonation will readily occur at the carboxylic acid, forming a stable [M-H]- ion. The fragmentation of this carboxylate anion is typically initiated by a facile decarboxylation.

  • Loss of CO2: The most prominent fragmentation pathway for deprotonated benzoic acid derivatives is the neutral loss of carbon dioxide (CO2), a loss of 44 Da.[4] This results in a highly stable carbanion.

  • Cleavage of the Sulfonamide Bond: Following decarboxylation, the resulting anion can induce further fragmentation of the sulfonamide linker, primarily through cleavage of the S-N bond.

  • Loss of SO2: Similar to the positive mode, a loss of SO2 from the deprotonated precursor or its fragments is also possible.

G M_H_neg [M-H]- M_H_CO2 [M-H - CO2]- M_H_neg->M_H_CO2 - CO2 (44 Da) Fragment_C Fluorophenylsulfonamide anion M_H_CO2->Fragment_C S-N Cleavage

Caption: Predicted ESI- fragmentation of fluorophenyl sulfamoyl benzoic acids.

Comparative Analysis: Learning from Analogues

To contextualize the predicted fragmentation, we can compare it to the known fragmentation of the diuretic drugs furosemide and torsemide.

CompoundKey Structural FeaturesCommon Ionization ModeCharacteristic Fragments/LossesReference
Fluorophenyl Sulfamoyl Benzoic Acid (Predicted) Fluorophenyl, Sulfamoyl, Benzoic AcidESI+ / ESI-ESI+ : Loss of SO2, S-N/C-S cleavage. ESI- : Loss of CO2.-
Furosemide Furan, Amino, Chloro, Sulfamoyl, Benzoic AcidESI-[M-H]- at m/z 329. Loss of the furfurylamino side chain is a key metabolic route.[5][6][5][6][7]
Torsemide Pyridine, SulfonylureaESI+Complex fragmentation with unusual losses of S, SO, SO2, and cleavage of the sulfonylurea bond.[8][9][8][9][10]

This comparison highlights that while the core sulfamoyl benzoic acid fragmentation provides a baseline, the specific substituents (fluorophenyl vs. furan/pyridine, sulfonamide vs. sulfonylurea) will introduce unique and diagnostic fragmentation pathways. For instance, the loss of SO2 is a well-documented pathway for aromatic sulfonamides, making it a key diagnostic fragment to monitor for this class of compounds.[1][2]

Experimental Protocols for LC-MS/MS Analysis

A robust and reproducible LC-MS/MS method is crucial for the analysis of fluorophenyl sulfamoyl benzoic acids. Below is a recommended starting protocol that can be optimized for specific isomers or matrices.

Step-by-Step Methodology
  • Sample Preparation:

    • For pure compounds, dissolve in a suitable organic solvent such as methanol or acetonitrile to a stock concentration of 1 mg/mL.

    • Perform serial dilutions in the initial mobile phase composition to create working standards (e.g., 1-1000 ng/mL).

    • For biological matrices (e.g., plasma), a protein precipitation with acetonitrile followed by centrifugation is a common and effective cleanup step.[11]

  • Liquid Chromatography:

    • Column: A reversed-phase column such as a Kinetex Biphenyl or a Luna Omega C18 is recommended. The Biphenyl phase can offer unique selectivity through pi-pi interactions.[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.4-0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI), run in both positive and negative modes for initial characterization.

    • Scan Mode:

      • Full Scan (MS1): Acquire over a mass range of m/z 100-500 to identify the precursor ion.

      • Product Ion Scan (MS/MS): Fragment the [M+H]+ or [M-H]- ion to obtain the fragmentation pattern. A normalized collision energy of 20-40 eV is a good starting point.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor specific precursor-to-product ion transitions. For example:

      • ESI+: [M+H]+ → [M+H - SO2]+

      • ESI-: [M-H]- → [M-H - CO2]-

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Sample Sample Injection LC_Column Reversed-Phase Column (e.g., C18, Biphenyl) LC_Sample->LC_Column LC_Gradient Gradient Elution (Water/ACN w/ Formic Acid) LC_Column->LC_Gradient MS_Source ESI Source (+/- Ionization) LC_Gradient->MS_Source Eluent MS_Analyzer Mass Analyzer (e.g., QqQ, Q-TOF) MS_Source->MS_Analyzer MS_Detector Detector MS_Analyzer->MS_Detector Data_Analysis Data Analysis (Fragmentation Pattern) MS_Detector->Data_Analysis Data

Caption: A typical LC-MS/MS workflow for analyzing small molecules.

Conclusion

This guide provides a foundational understanding of the expected mass spectrometry fragmentation patterns of fluorophenyl sulfamoyl benzoic acids. By leveraging established principles from analogous structures, researchers can confidently approach the characterization of these novel compounds. The proposed fragmentation pathways—notably the loss of SO2 in positive mode and CO2 in negative mode—serve as diagnostic markers for this chemical class. The provided experimental protocol offers a robust starting point for method development, enabling accurate identification and quantification in various research and development settings. As with any predictive guide, empirical verification is essential, and we encourage researchers to use this framework as a launching point for their analytical investigations.

References

  • H. Gu, et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. Available at: [Link]1][2]

  • K. Klagkou, et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]]

  • S. A. Song, et al. (2014). Simultaneous Determination of Nine Sulphonamides by LC-MS for Routine Control of Raw Honey Samples. Semantic Scholar.[12]

  • Various Authors. (2003-2022). Request PDF for "Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions". ResearchGate.[3]

  • M. C. Gutiérrez, et al. (2012). Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. ResearchGate.[13]

  • S. G. Wanjari, et al. (2017). Characterization of forced degradation products of torasemide through MS tools and explanation of unusual losses observed during mass fragmentation of drug and degradation products through density functional theory. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]8]

  • Z. Jovic, et al. (2013). Forced degradation study of torasemide: characterization of its degradation products. SciSpace.[9]

  • S. G. Wanjari, et al. (2017). Characterization of forced degradation products of torasemide through MS tools and explanation of unusual losses observed during mass fragmentation of drug and degradation products through density functional theory. ResearchGate.[10]

  • Various Authors. (2022-2025). MS 1 Data of Furosemide and Furosemide Photodegradation Products. ResearchGate.[14]

  • Z. Jovic, et al. (2013). FORCED DEGRADATION STUDY OF TORASEMIDE: CHARACTERIZATION OF ITS DEGRADATION PRODUCTS. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]]

  • U. Bihola, et al. (2018). Mass Spectra of (a) Torsemide (b) Spironolactone (c) Impurity of a Torsemide... ResearchGate.[15]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69436, 2-Sulfamoylbenzoic acid. PubChem.[16]

  • M. M. Hefnawy, et al. (2006). High-performance Liquid Chromatography-Mass Spectrometric Analysis of Furosemide in Plasma and Its Use in Pharmacokinetic Studies. PubMed. Available at: [Link]5]

  • M. A. H. Hussein, et al. (2016). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC. Available at: [Link]]

  • Phenomenex. (n.d.). LC-MS/MS Separation of Furosemide and its Metabolite Using the Kinetex® 2.6 μm Biphenyl, Luna. Phenomenex.[6]

  • MassBank. (2014). 2-sulfamoylbenzoic acid methyl ester. MassBank.[17]

  • Various Authors. (2019-2025). Determination of furosemide in whole blood using SPE and GC-EI-MS. ResearchGate.[18]

  • Various Authors. (2023). Assignation of the Mass Spectra peaks reported in Figure 10. ResearchGate.[19]

  • M. M. Hefnawy, et al. (2006). High-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma and its use in pharmacokinetic studies. ResearchGate.[7]

  • MassBank. (2014). Furosemide; LC-ESI-ITFT; MS2; CE: 60%; R=7500; [M+H]+. MassBank.[20]

  • L. A. V. de Souza, et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. PubMed. Available at: [Link]11]

  • G. Arsenault, et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. PubMed. Available at: [Link]4]

  • NIST. (n.d.). Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]-. NIST WebBook.[21]

  • Sigma-Aldrich. (n.d.). 4-Sulfamoylbenzoic acid. Sigma-Aldrich.[22]

Sources

Validation

FTIR characteristic peaks for sulfonamide and carboxylic acid functional groups

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary In pharmaceutical development, distinguishing between sulfonamide and carboxylic acid moieties...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

In pharmaceutical development, distinguishing between sulfonamide and carboxylic acid moieties is critical, as both functional groups are ubiquitous in bioactive compounds (e.g., antibiotics, NSAIDs) and exhibit significant hydrogen bonding that complicates spectral interpretation.[1]

This guide provides a technical comparison of the Fourier Transform Infrared (FTIR) spectral signatures of these two groups. It moves beyond basic peak assignment to address the causality of vibrational modes , the impact of molecular aggregation (dimerization) , and experimental protocols for high-fidelity data acquisition.[1]

Fundamental Vibrational Modes: The Spectral Signatures[2][3][4][5][6]

The core distinction lies in the nature of the hydrogen bonding and the specific heteroatom environments (Sulfur vs. Carbon).

Carboxylic Acid (-COOH)

Carboxylic acids in solid or concentrated solution phases exist predominantly as centrosymmetric dimers formed via strong intermolecular hydrogen bonds.[1] This dimerization dramatically alters the O-H and C=O stretching frequencies compared to their monomeric forms.

  • The "Messy" O-H Stretch: The most diagnostic feature is the extremely broad O-H stretching envelope (

    
    ).[1] This broadening is caused by the variation in hydrogen bond strengths within the crystal lattice. It often overlaps with C-H stretching bands, creating a characteristic "jagged" appearance.
    
  • The Carbonyl Marker: The C=O stretch is intense and sensitive to the dimer state.

Sulfonamide (-SO NH / -SO NHR)

Sulfonamides are characterized by the sulfonyl group (


) and the amine (

).[1] Unlike the broad O-H envelope, the N-H stretches are sharper. The sulfonyl group exhibits two strong, distinct bands due to the coupling of the two S=O bonds.
Comparative Spectral Data Table
Vibrational ModeCarboxylic Acid (Dimer)Sulfonamide (Primary -SO

NH

)
Distinction Note
X-H Stretch O-H:

(Very Broad, "Messy")
N-H:

(Two sharp bands: Asym

, Sym

)
Acid O-H is much broader and lower energy than Sulfonamide N-H.[1]
Carbonyl (C=O) C=O:

(Strong, sharp)
Absent (Unless present in R-group)The presence of a C=O band is a primary indicator for the acid.[1]
Sulfonyl (SO

)
Absent Asym:

Sym:

Strong doublet pattern is diagnostic for Sulfonamides.[1][2][3]
C-O / S-N Stretch C-O:

S-N:

C-O is strong; S-N is often weak/medium.[1]
Bending (Def) O-H Wag:

(Broad, medium intensity)
N-H Bend:

Acid O-H wag is a useful confirmation if the high-region is obscured.[1]

Critical Overlap Warning: The C-O stretch of the acid (


) can overlap with the lower end of the Sulfonamide SO

asymmetric stretch. Always cross-reference with the Carbonyl region (

) to confirm the acid's presence.

Experimental Protocol: Self-Validating Workflows

To ensure spectral fidelity, the choice of sampling technique is paramount. For pharmaceutical solids, Attenuated Total Reflectance (ATR) is the modern standard, but KBr Transmission remains the "Gold Standard" for resolution.[1]

Protocol A: High-Throughput ATR (Recommended)[1]
  • Why: Minimal sample prep prevents moisture uptake (critical for hygroscopic acids) and polymorphism changes induced by grinding pressure.

  • Self-Validation Step: Ensure the "Evanescent Wave Penetration" is sufficient by checking the intensity of the strongest band (usually C=O or SO

    
    ). It should be 
    
    
    
    transmittance (or
    
    
    Absorbance) to avoid detector saturation.

Step-by-Step:

  • Crystal Clean: Clean Diamond/ZnSe crystal with isopropanol. Background scan (air) must be flat.

  • Sample Loading: Place ~5-10 mg of powder to cover the crystal eye.

  • Pressure Application: Apply pressure using the anvil until the live spectrum peaks stabilize. Note: Inconsistent pressure leads to variable peak intensities.

  • Acquisition: 4 cm

    
     resolution, 16-32 scans.
    
  • Correction: Apply "ATR Correction" in software to adjust for penetration depth dependence on wavelength (higher wavenumbers penetrate less).

Protocol B: KBr Pellet (For High Resolution)[1]
  • Why: Resolves fine splitting in the fingerprint region that ATR might smooth out.

  • Self-Validation Step: The pellet must be transparent (not milky). A milky pellet scatters light, causing a sloping baseline (Christiansen effect) that distorts the O-H region.

Step-by-Step:

  • Ratio: Mix sample with optical grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar to

    
     particle size (prevents scattering).
    
  • Pressing: Evacuate air (vacuum pump) and press at 8-10 tons for 2 minutes.

  • Check: Hold pellet to light; it should be clear like glass. If cloudy, regrind and repress.

Visualizing the Logic

Spectral Identification Decision Tree

This logic flow allows researchers to systematically classify an unknown sample containing these groups.

IdentificationLogic Start Start: Analyze Spectrum (4000 - 400 cm⁻¹) CheckCarbonyl Check 1700-1760 cm⁻¹ Is there a strong C=O peak? Start->CheckCarbonyl YesCarbonyl Possible Carboxylic Acid CheckCarbonyl->YesCarbonyl Yes NoCarbonyl Check Sulfonyl Region CheckCarbonyl->NoCarbonyl No CheckOH Check 2500-3300 cm⁻¹ Is there a BROAD, messy O-H envelope? YesCarbonyl->CheckOH ConfirmAcid Confirmed: Carboxylic Acid (Dimer Form) CheckOH->ConfirmAcid Yes CheckSO2 Check 1330-1370 cm⁻¹ (Asym) AND 1150-1180 cm⁻¹ (Sym) Are there two strong bands? CheckOH->CheckSO2 No (Ester/Ketone?) NoCarbonyl->CheckSO2 CheckNH Check 3200-3400 cm⁻¹ Sharp N-H bands present? CheckSO2->CheckNH Yes ConfirmSulfa Confirmed: Sulfonamide CheckNH->ConfirmSulfa Yes

Figure 1: Decision logic for distinguishing Carboxylic Acid and Sulfonamide moieties based on spectral hierarchy.

Experimental Workflow

The following diagram outlines the critical decision points in the experimental setup.

Workflow Sample Solid Sample (Drug Substance) Choice Select Mode Sample->Choice ATR ATR (Diamond/ZnSe) Fast, Surface Analysis Choice->ATR Routine/Powder KBr KBr Pellet Transmission, High Res Choice->KBr Library/Publication ValidationATR Check Contact Pressure (Avoid Saturation) ATR->ValidationATR ValidationKBr Check Transparency (Avoid Scattering) KBr->ValidationKBr Process Data Processing (Baseline Corr, ATR Corr) ValidationATR->Process ValidationKBr->Process Result Final Spectrum for Analysis Process->Result

Figure 2: Workflow for acquiring high-fidelity FTIR spectra of pharmaceutical solids.

References

  • LibreTexts Chemistry. (2020).[1] Spectroscopy of Carboxylic Acids. [Link]

  • OpenStax. (2023).[1] Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Spectroscopy Online. (2018).[1] The C=O[4][5][6][7] Bond, Part III: Carboxylic Acids. [Link][1]

  • Specac. (n.d.). Interpreting Infrared Spectra. [Link]

  • National Institutes of Health (NIH). (2022).[1] Structure and Computational Studies of New Sulfonamide Compound. [Link]

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Safety & Regulatory Compliance

Safety

3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid proper disposal procedures

Topic: 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid Proper Disposal Procedures Executive Summary & Chemical Profile Objective: This guide defines the safe handling, segregation, and disposal protocols for 3-[(4-Flu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid Proper Disposal Procedures

Executive Summary & Chemical Profile

Objective: This guide defines the safe handling, segregation, and disposal protocols for 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid . Due to the presence of a halogen (fluorine), a sulfonamide moiety, and a carboxylic acid group, this compound requires strict segregation from general non-halogenated organic waste to comply with environmental safety standards (RCRA/EPA) and prevent the release of persistent organic pollutants.

Chemical Identity & Properties:

Property Detail Operational Implication
Chemical Structure Benzoic acid core with a methyl group and a fluorinated sulfonamide side chain.[1] Acidic & Halogenated : Must be treated as halogenated organic waste.
Physical State Solid (typically white to off-white powder).[2] Dust inhalation hazard; use fume hood.[3]
Solubility Low in water; High in DMSO, Methanol, Acetone. Do not use water for initial spill cleanup; use organic solvents for residue.

| Key Hazards | Irritant (Skin/Eye/Respiratory), Potential Aquatic Toxicity.[4] | Do not drain dispose. Incineration required. |

Hazard Analysis & Safety Precautions

Before initiating disposal, you must acknowledge the functional group risks. This molecule is not benign.[4][5]

  • Fluorine Substituent: Classifies the waste as Halogenated .[6] Mixing this with non-halogenated waste (e.g., pure acetone/ethanol waste) can result in regulatory fines and increased disposal costs because halogenated compounds require higher-temperature incineration to prevent the formation of dioxins/furans.

  • Sulfonamide Group: Chemically stable but biologically active. Release into water systems must be prevented to avoid potential environmental accumulation.[7]

  • Benzoic Acid Moiety: Weakly acidic. Avoid mixing with strong oxidizers (e.g., nitric acid, peroxides) or strong bases in the waste container to prevent exothermic reactions.

Personal Protective Equipment (PPE) Checklist:

  • Respiratory: N95 particulate respirator (minimum) or work within a certified chemical fume hood (preferred).

  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Skin: Nitrile gloves (0.11 mm minimum thickness). Double-glove if handling solutions in penetrating solvents like DMSO.

  • Body: Standard laboratory coat and closed-toe shoes.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Compound)

Applicable for: Expired reagents, excess synthesis product, or degraded solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.

  • Labeling: Affix a hazardous waste tag immediately.[6]

    • Chemical Name: Write the full name. Do not use abbreviations or structural formulas alone.

    • Hazard Checkboxes: Mark "Toxic," "Irritant," and "Halogenated."

  • Transfer:

    • Place the waste container inside a fume hood.[3][6]

    • Transfer the solid carefully to avoid dust generation.[2][8]

    • Critical: Do not dissolve the solid in solvent just to dispose of it. Dispose of it as solid waste to minimize volume.

  • Storage: Cap tightly. Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Scenario B: Disposal of Liquid Waste (Solutions/Mother Liquors)

Applicable for: Reaction mixtures, HPLC effluents, or dissolved samples.

  • Segregation: Identify your lab's "Halogenated Organic Waste" carboy.

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved fluorinated compound ( >1-2% concentration) often necessitates classifying the entire mixture as halogenated depending on local facility rules. Best Practice: Default to the Halogenated Waste stream to ensure complete destruction.

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers or incompatible acids.

  • Transfer: Pour into the carboy using a funnel in the fume hood.

  • Log Entry: Record the volume and the approximate concentration of the fluorinated acid on the waste log sheet attached to the carboy.

Scenario C: Contaminated Consumables

Applicable for: Weigh boats, pipette tips, gloves, and paper towels.

  • Collection: Do not throw in the regular trash.

  • Bagging: Place items in a clear, heavy-duty polyethylene bag (chem-waste bag).

  • Labeling: Tag as "Solid Debris Contaminated with Halogenated Organics."

  • Disposal: Seal with tape and place in the solid hazardous waste drum.

Spill Management Protocol

Immediate Action: Alert nearby personnel and secure the area.

Dry Spill (Powder):

  • Isolate: Turn off fans or drafts that could spread dust.

  • Clean: Cover the spill with a damp paper towel (dampened with water or ethanol) to suppress dust.

  • Scoop: Carefully scoop the material and the towel into a hazardous waste bag.

  • Wash: Wipe the surface with an acetone-soaked tissue, followed by soap and water. Dispose of all tissues as hazardous waste.

Wet Spill (Solution):

  • Absorb: Use an inert absorbent (vermiculite, spill pads, or sand). Do not use paper towels for large solvent spills if the solvent is flammable.

  • Collect: Scoop absorbent material into a sealable container.

  • Label: Label as "Spill Debris: [Solvent Name] + Fluorinated Sulfonamide."

Waste Stream Decision Logic (Visual)

The following diagram illustrates the critical decision-making process for segregating this specific compound.

DisposalFlow Start Waste Generation: 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure Compound) StateCheck->SolidWaste Powder/Crystal LiquidWaste Liquid Waste (Dissolved in Solvent) StateCheck->LiquidWaste Solution Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris Consumables SolidContainer Container: HDPE Wide-Mouth Jar Label: 'Toxic Solid - Halogenated' SolidWaste->SolidContainer LiquidCheck Solvent Type? LiquidWaste->LiquidCheck DebrisContainer Container: Chem-Waste Bag Label: 'Contaminated Solids' Debris->DebrisContainer HaloStream Stream: Halogenated Organic Waste (High Temp Incineration) SolidContainer->HaloStream Final Disposal LiquidCheck->HaloStream Halogenated Solvent (DCM, etc.) LiquidCheck->HaloStream Non-Halo Solvent (MeOH, DMSO) *Compound makes waste Halogenated* NonHaloStream Stream: Non-Halogenated Waste (Only if <1000 ppm Halogen content) DebrisContainer->HaloStream Incineration

Caption: Decision matrix for segregating 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid waste. Note that solutions are defaulted to the Halogenated stream to ensure regulatory compliance.

References

  • PubChem. "3-[(4-fluorophenyl)sulfamoyl]-4-methylbenzoic acid (Compound)."[1] National Library of Medicine. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." Management of Waste.[4][5][6][8][9][10] National Academies Press (US). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management for Laboratories." RCRA Orientation.[5] Available at: [Link]

Sources

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